

CAS number and molecular formula of 5-Iodopenta-2,4-dienal

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Compound of Interest

Compound Name: 5-Iodopenta-2,4-dienal

Cat. No.: B15162109

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An In-depth Technical Guide to 5-Iodopenta-2,4-dienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodopenta-2,4-dienal is a halogenated α,β -unsaturated aldehyde. While specific research on this compound is limited, its structural features suggest potential for significant biological activity. As an α,β -unsaturated aldehyde, it is a potential Michael acceptor, capable of forming covalent bonds with biological nucleophiles. This reactivity is a cornerstone of the mechanism of action for several therapeutic agents. The presence of an iodine atom may further modulate its chemical reactivity and pharmacokinetic properties. This document provides a comprehensive overview of the known properties of **5-Iodopenta-2,4-dienal**, a proposed synthetic pathway, and an exploration of its potential biological significance in the context of drug discovery and development.

Chemical and Physical Properties

While a specific CAS number for (2E,4Z)-**5-iodopenta-2,4-dienal** is not readily available in common chemical databases, its molecular formula and other computed properties have been determined.^[1] The absence of a CAS number may indicate that this is a novel or infrequently synthesized compound.

Table 1: Physicochemical Properties of (2E,4Z)-5-iodopenta-2,4-dienal

Property	Value	Source
Molecular Formula	C ₅ H ₅ IO	PubChem[1]
IUPAC Name	(2E,4Z)-5-iodopenta-2,4-dienal	PubChem[1]
PubChem CID	21626167	PubChem[1]
Molecular Weight	208.00 g/mol	PubChem[1]
Monoisotopic Mass	207.93851 Da	PubChem[1]
XLogP3	1.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Spectroscopic Data

Spectroscopic data for (2E,4Z)-5-iodopenta-2,4-dienal is available through public repositories, providing insight into its structural confirmation.

Table 2: Spectroscopic Data for (2E,4Z)-5-iodopenta-2,4-dienal

Spectrum Type	Description	Source
¹³ C NMR	Data available.	SpectraBase
GC-MS	Data available.	SpectraBase
IR	Vapor phase IR spectrum available.	SpectraBase

Proposed Synthesis

A specific, experimentally validated synthesis for **5-Iodopenta-2,4-dienal** is not documented in the readily available scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. The following multi-step synthesis is a hypothetical pathway.

Experimental Protocol (Proposed)

Step 1: Synthesis of a Terminal Alkyne from a Suitable Aldehyde via Corey-Fuchs Reaction

- To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq.) portion-wise.
- Stir the resulting mixture at 0 °C for 30 minutes.
- Add the starting aldehyde (e.g., a protected 3-hydroxypropenal, 1.0 eq.) to the reaction mixture and stir for 1-2 hours at room temperature.
- Upon completion (monitored by TLC), quench the reaction with water and extract the product with dichloromethane.
- Purify the resulting dibromo-alkene by column chromatography.
- Dissolve the purified dibromo-alkene in anhydrous THF and cool to -78 °C.
- Add n-butyllithium (2.2 eq.) dropwise and stir the mixture for 1 hour at -78 °C, then allow it to warm to room temperature overnight.
- Quench the reaction with saturated aqueous ammonium chloride and extract the terminal alkyne product.

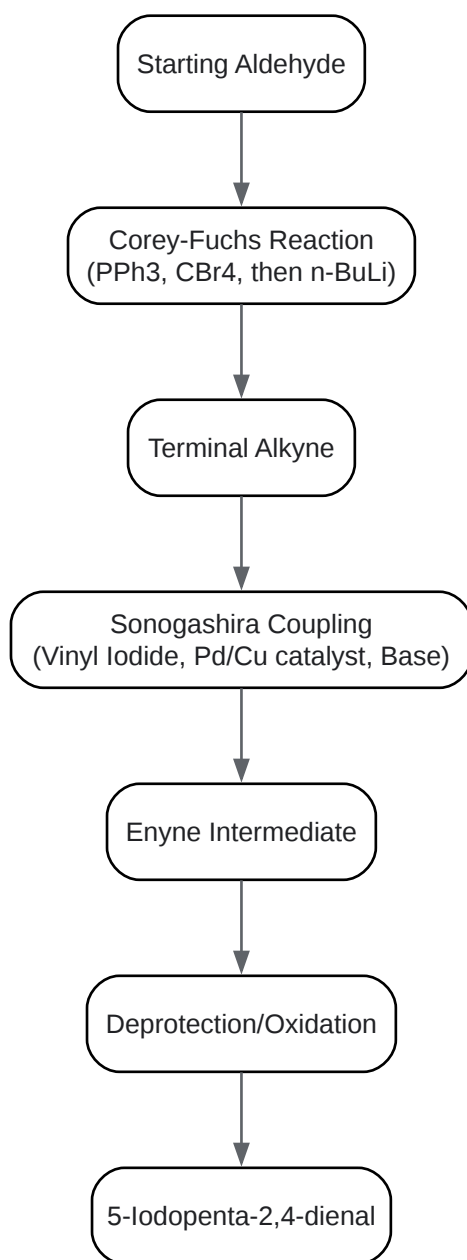
Step 2: Sonogashira Coupling of the Terminal Alkyne with a Vinyl Iodide

- To a solution of the terminal alkyne (1.0 eq.) and a suitable vinyl iodide (e.g., iodoethylene, 1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).
- Add a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.) to the mixture.

- Stir the reaction under an inert atmosphere at room temperature until completion (monitored by TLC or GC-MS).
- Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the resulting enyne product by column chromatography.

Step 3: Conversion of the Terminal Alcohol to the Aldehyde

- If a protected alcohol was used, deprotect it using appropriate conditions.
- Dissolve the resulting alcohol in dichloromethane.
- Add an oxidizing agent (e.g., Dess-Martin periodinane or pyridinium chlorochromate) and stir at room temperature until the oxidation is complete.
- Quench the reaction and purify the crude product to yield **5-Iodopenta-2,4-dienal**.



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Caption: Proposed synthetic workflow for **5-Iodopenta-2,4-dienal**.

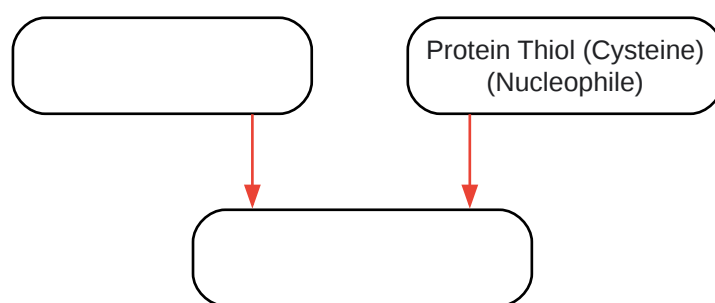
Potential Biological Activity and Applications in Drug Development

While no specific biological studies on **5-Iodopenta-2,4-dienal** have been found, its chemical structure as an α,β -unsaturated aldehyde allows for informed predictions about its potential

biological activities and applications.

Michael Acceptor Activity

α,β -Unsaturated aldehydes are electrophilic compounds that can react with nucleophiles via a Michael addition reaction.[2] In a biological context, the thiol groups of cysteine residues in proteins and glutathione are potent nucleophiles that can form covalent adducts with such compounds.[3] This covalent modification can alter the function of proteins and deplete cellular antioxidant stores.

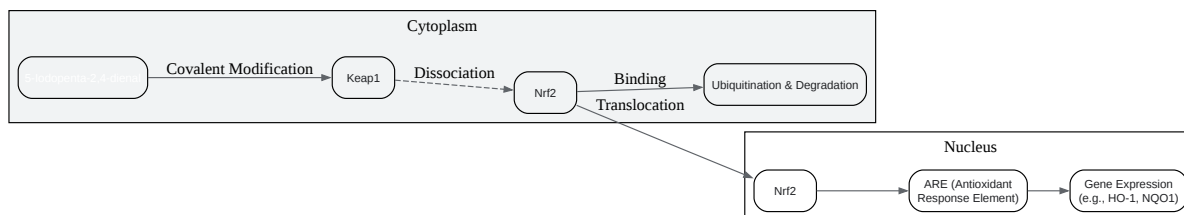


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Caption: Michael addition of **5-Iodopenta-2,4-dienal** with a protein thiol.

Potential Modulation of the NRF2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Keap1 contains reactive cysteine residues that act as sensors for electrophilic stress. Covalent modification of these cysteines by electrophiles, such as α,β -unsaturated aldehydes, leads to the stabilization and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and cytoprotective genes. This mechanism suggests that **5-Iodopenta-2,4-dienal** could be an activator of the NRF2 pathway, a therapeutic strategy being explored for diseases associated with oxidative stress.



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Caption: Potential activation of the NRF2 pathway by **5-Iodopenta-2,4-dienal**.

Conclusion

5-Iodopenta-2,4-dienal is a molecule with the potential for interesting biological activity due to its α,β -unsaturated aldehyde moiety and iodine substitution. While specific experimental data for this compound is scarce, this guide provides a foundation for its further investigation. The proposed synthetic route offers a starting point for its chemical synthesis, and the predicted biological activities highlight its potential as a tool for probing cellular signaling pathways or as a lead compound in drug discovery programs, particularly those targeting oxidative stress-related diseases. Further research is warranted to synthesize and characterize this compound and to validate its predicted biological effects.

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References

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